![molecular formula C25H27N3O3S B2897113 (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 941933-69-3](/img/structure/B2897113.png)
(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Description
(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole Derivatives in Scientific Research
Synthesis and Application in Heterocyclic System Preparation
Thiazole derivatives, such as those synthesized from acetoacetic esters, have been used in the preparation of heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones and 1-benzopyran-2-ones. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Antimicrobial Activity
Thiazole and its fused derivatives have shown antimicrobial activities against various bacterial and fungal isolates. Such studies provide insights into the development of new antimicrobial agents and help understand the structure-activity relationship of thiazole derivatives (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).
Antioxidant and Anticancer Activities
The antioxidant and anticancer activities of thiazole derivatives have been explored through synthesis and biological evaluation. Such compounds have shown promise in acting as microtubule targeting agents, indicating their potential use in cancer therapy (R. Romagnoli, P. Baraldi, A. Brancale, A. Ricci, E. Hamel, Roberta Bortolozzi, G. Basso, G. Viola, 2011).
Molecular Docking and ADME Prediction
Thiazole derivatives have also been subjected to molecular docking and ADME prediction studies to evaluate their anticancer potential. This approach helps in understanding the interaction of these compounds with biological targets and predicting their pharmacokinetic properties, which is crucial for drug development (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, A. P. Nikalje, 2016).
properties
IUPAC Name |
(E)-3-(4-butoxyanilino)-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-4-6-13-31-21-10-8-20(9-11-21)27-16-19(15-26)25-28-22(17-32-25)18-7-12-23(30-5-2)24(14-18)29-3/h7-12,14,16-17,27H,4-6,13H2,1-3H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYBVACGSULVJC-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
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